molecular formula C15H17IO5 B13867274 Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate

Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate

Cat. No.: B13867274
M. Wt: 404.20 g/mol
InChI Key: VGFZTNHWYHBLGE-UHFFFAOYSA-N
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Description

Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of an iodophenyl group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate iodophenyl derivative. The reaction is carried out under basic conditions using a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the iodophenyl derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Produced via hydrolysis.

    Substituted Monocarboxylic Acids: Resulting from decarboxylation.

Scientific Research Applications

Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic substitution reactions. The iodophenyl group can also undergo electrophilic aromatic substitution, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate is unique due to the presence of both an iodophenyl group and a malonate ester moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H17IO5

Molecular Weight

404.20 g/mol

IUPAC Name

diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate

InChI

InChI=1S/C15H17IO5/c1-3-20-14(18)12(15(19)21-4-2)9-13(17)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

VGFZTNHWYHBLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)I)C(=O)OCC

Origin of Product

United States

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